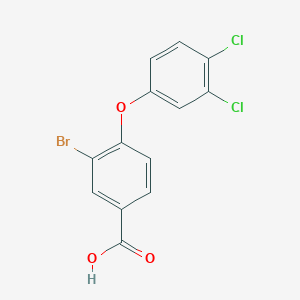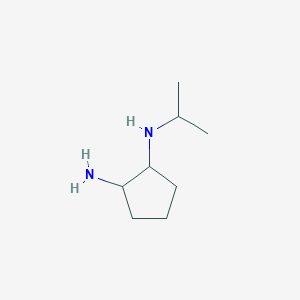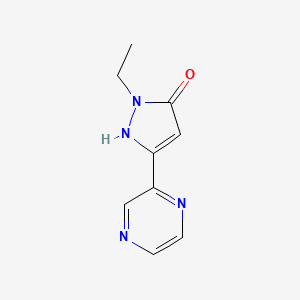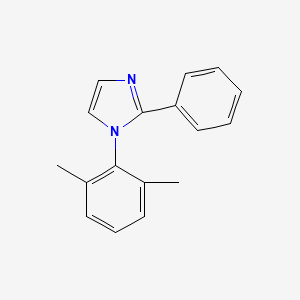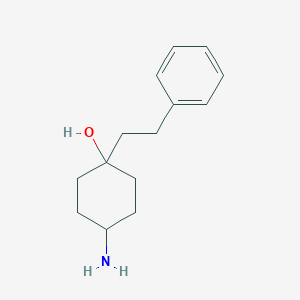
4-Amino-1-phenethylcyclohexanol
Descripción general
Descripción
4-Amino-1-phenethylcyclohexanol (APCH) is a cyclic secondary amine, which is also known as 4-APCH or cyclohexanolamine. It is a compound that has recently emerged as a promising molecule for various scientific research applications due to its unique properties. APCH is a highly polar compound that is soluble in both water and organic solvents, and it has been found to possess strong hydrogen bonding capabilities. Additionally, APCH has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral activities.
Aplicaciones Científicas De Investigación
APCH has been found to have a wide range of scientific research applications. It has been used as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, as well as an inhibitor of the enzyme monoamine oxidase. Additionally, APCH has been found to have anti-inflammatory and anti-bacterial activities, and it has been used as a potential treatment for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. APCH has also been used in the study of receptor-mediated signaling pathways, such as the cAMP pathway.
Mecanismo De Acción
The mechanism of action of APCH is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs, as well as the inhibition of the enzyme monoamine oxidase. Additionally, APCH has been found to interact with various receptors, such as the serotonin 5-HT2A receptor, and it is believed to modulate the activity of these receptors.
Biochemical and Physiological Effects
APCH has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-viral activities, as well as to modulate the activity of various receptors. Additionally, APCH has been found to possess anti-oxidant and anti-apoptotic activities, and it has been found to possess neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APCH has several advantages and limitations for lab experiments. One advantage of APCH is that it is a highly polar compound that is soluble in both water and organic solvents, making it easy to work with in the laboratory. Additionally, APCH has been found to possess a wide range of biological activities, making it a useful compound for studying various biological processes. However, APCH is a relatively new compound and there is still a lack of information regarding its mechanism of action, making it difficult to study in the laboratory.
Direcciones Futuras
There are a number of potential future directions for APCH research. One potential direction is to further investigate the mechanism of action of APCH and its effects on various receptors. Additionally, further research could be done to investigate the potential therapeutic applications of APCH, such as its potential use as an anti-inflammatory, anti-bacterial, or anti-viral agent. Finally, further research could be done to investigate the potential use of APCH as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Propiedades
IUPAC Name |
4-amino-1-(2-phenylethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-13-7-10-14(16,11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNGGJAQXBSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-phenethylcyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



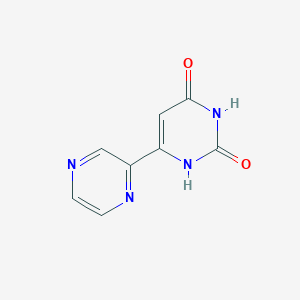
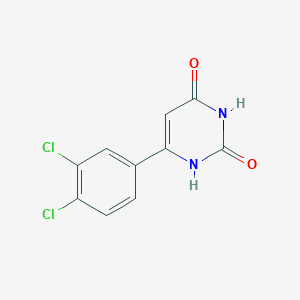
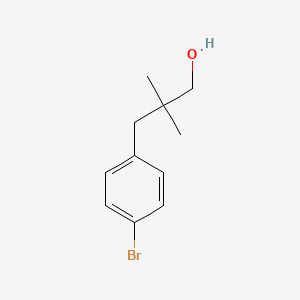
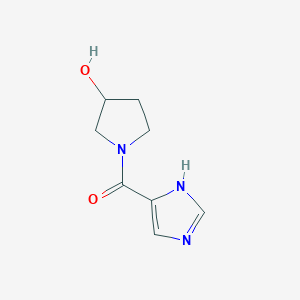
![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

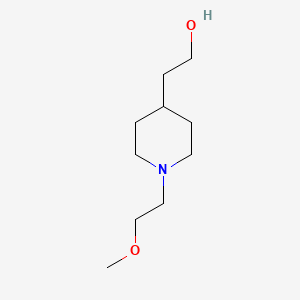
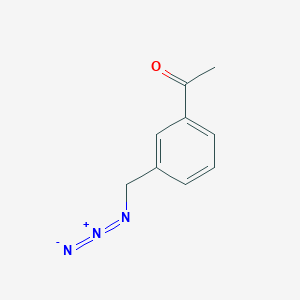
![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)
